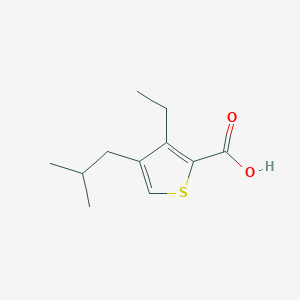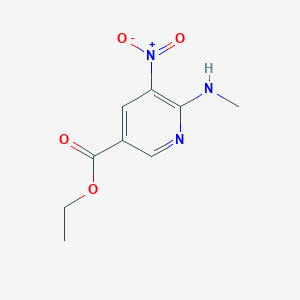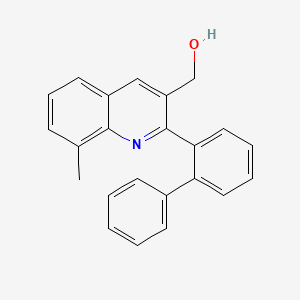
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol
Overview
Description
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a biphenyl group attached to a quinoline ring, with a methanol group at the 3-position and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction between 3-bromo-2-methylbenzoic acid and phenyl-substituted boric acid or phenyl-substituted borate to obtain 3-phenyl-2-methylbenzoic acid. This intermediate is then subjected to a reduction reaction to yield the desired compound .
The Suzuki coupling reaction is carried out at temperatures ranging from 10°C to 150°C for 1 to 12 hours under the action of an alkali. Common reducing agents used in the subsequent reduction step include borane and lithium aluminium hydride .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as aldehydes or ketones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols or aldehydes. Substitution reactions can introduce various functional groups into the quinoline or biphenyl rings .
Scientific Research Applications
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-biphenylmethanol: This compound shares a similar biphenyl structure but lacks the quinoline ring.
8-Methylquinoline: This compound contains the quinoline ring with a methyl group at the 8-position but lacks the biphenyl group
Uniqueness
(2-(Biphenyl-2-yl)-8-methylquinolin-3-yl)methanol is unique due to the combination of the biphenyl and quinoline structures, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19NO |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[8-methyl-2-(2-phenylphenyl)quinolin-3-yl]methanol |
InChI |
InChI=1S/C23H19NO/c1-16-8-7-11-18-14-19(15-25)23(24-22(16)18)21-13-6-5-12-20(21)17-9-3-2-4-10-17/h2-14,25H,15H2,1H3 |
InChI Key |
QIJGCRZAHFNYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=CC=C3C4=CC=CC=C4)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
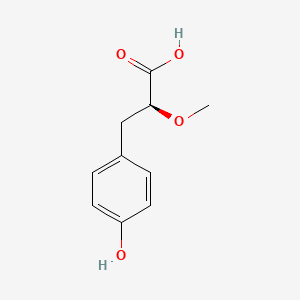
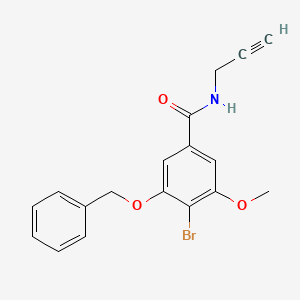
![5-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]oxindol](/img/structure/B8398191.png)
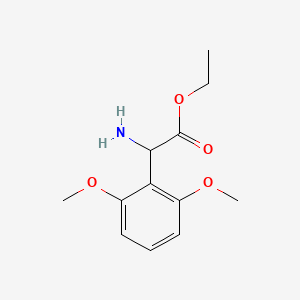
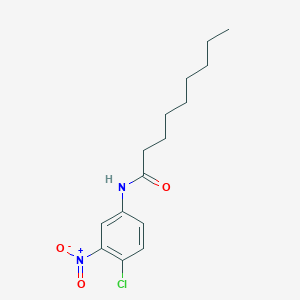
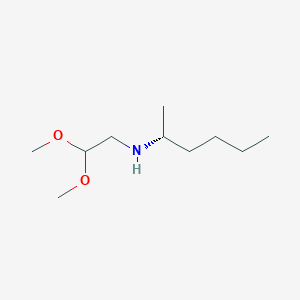
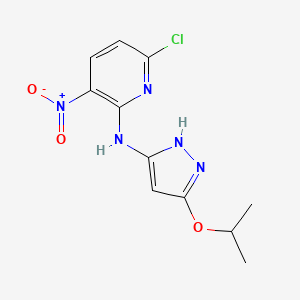
![Spiro[4.5]dec-7-yl-methanol](/img/structure/B8398219.png)
![3-[2,3-o-(1-Methylethylidene)pentofuranosyl]-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B8398225.png)
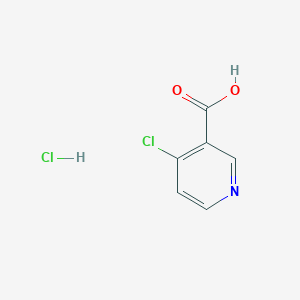
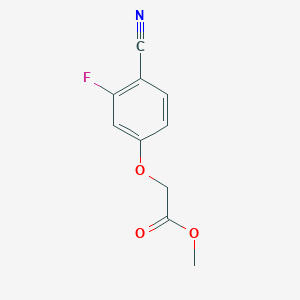
![2,4,5-Trichloro-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8398256.png)
